Di-but-2-ynyl-amine

Description

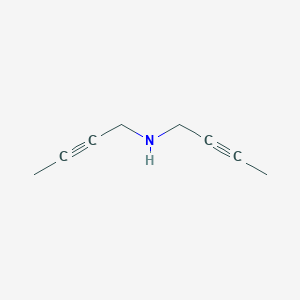

Chemical Name: Di-but-2-ynyl-amine

CAS Number: 53146-06-8

Molecular Formula: C₈H₁₁N

Molecular Weight: 121.18 g/mol

Structure: Features two terminal alkyne (but-2-ynyl) groups attached to a central nitrogen atom. The linear alkyne substituents confer high reactivity due to the sp-hybridized carbon atoms, making it valuable in click chemistry, polymer synthesis, and as a ligand precursor .

Properties

IUPAC Name |

N-but-2-ynylbut-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSUYRUVVPJZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389850 | |

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53146-06-8 | |

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-but-2-ynyl-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with but-2-ynyl halides. For instance, the reaction of but-2-ynyl bromide with a secondary amine under basic conditions can yield di-but-2-ynyl-amine. The reaction typically requires a solvent such as acetonitrile and a base like sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of di-but-2-ynyl-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Di-but-2-ynyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Di-but-2-ynyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which di-but-2-ynyl-amine exerts its effects depends on the specific reactions it undergoesThe presence of the but-2-ynyl groups allows for unique reactivity patterns, including the formation of cyclic structures through cycloaddition reactions . The molecular targets and pathways involved are specific to the reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison is provided below, focusing on molecular features, physical properties, and applications.

2.1. Dibenzyl-but-3-ynyl-amine

CAS Number : 132727-08-3

Molecular Formula : C₁₈H₁₉N

Molecular Weight : 249.35 g/mol

Structural Differences :

- Two benzyl groups replace the terminal alkyne substituents in Di-but-2-ynyl-amine.

- The alkyne is positioned at the 3-carbon (but-3-ynyl) rather than the 2-carbon.

Applications : Primarily used in catalytic systems and as a building block for nitrogen-containing polymers. The benzyl groups enhance stability but reduce alkyne reactivity compared to Di-but-2-ynyl-amine .

2.2. Ethyl(2-methylbut-3-yn-2-yl)amine

CAS Number : 14465-39-5

Molecular Formula : C₇H₁₃N

Molecular Weight : 111.19 g/mol

Structural Differences :

- A methyl group branches the alkyne chain (but-3-yn-2-yl), and an ethyl group substitutes one alkyne.

- Reduced symmetry compared to Di-but-2-ynyl-amine.

Applications : Acts as a chiral intermediate in pharmaceutical synthesis. The branching lowers boiling point (predicted <100°C) and steric hindrance, favoring nucleophilic reactions .

2.3. Diisopentylamine

CAS Number : 544-00-3

Molecular Formula : C₁₀H₂₃N

Molecular Weight : 157.30 g/mol

Structural Differences :

- Branched isopentyl (3-methylbutyl) groups replace linear alkynes.

- Lacks unsaturated bonds, reducing reactivity.

Physical Properties : - Boiling Point: 121–122°C at 13.3 kPa.

- Density: 0.77 g/cm³. Applications: Intermediate for surfactants and corrosion inhibitors. The absence of alkynes limits use in click chemistry but improves solubility in nonpolar solvents .

2.4. (dicyclopropylmethyl)(nonan-2-yl)amine

CAS Number: Not provided Molecular Formula: C₁₆H₃₁N Molecular Weight: 237.42 g/mol Structural Differences:

- Cyclopropyl and long-chain alkyl (nonan-2-yl) substituents introduce steric bulk and lipophilicity. Applications: Potential use in agrochemicals due to enhanced lipid membrane penetration. The cyclopropyl groups may stabilize radical intermediates .

Comparative Data Table

Key Research Findings

- Reactivity : Di-but-2-ynyl-amine’s terminal alkynes enable rapid Huisgen cycloaddition, outperforming branched analogs like Ethyl(2-methylbut-3-yn-2-yl)amine in click reactions .

- Stability : Dibenzyl-but-3-ynyl-amine’s aromatic substituents improve thermal stability but reduce alkyne accessibility .

- Industrial Use : Diisopentylamine’s low density and high boiling point make it suitable for high-temperature processes, unlike Di-but-2-ynyl-amine, which is niche due to handling challenges .

Biological Activity

Di-but-2-ynyl-amine (DBYA), a compound characterized by its unique molecular structure featuring two butynyl groups and two amine functionalities, has garnered attention in various fields of scientific research. This article explores the biological activity of DBYA, focusing on its potential applications in medicinal chemistry, pharmacology, and organic synthesis.

Chemical Structure and Properties

Di-but-2-ynyl-amine is a diamine with the following structural formula:

The presence of terminal alkyne groups (C≡C) makes DBYA a candidate for click chemistry reactions, which are valued for their efficiency in synthesizing complex molecules. The dual amine groups suggest potential roles as chelating agents or building blocks for polymer synthesis.

2. Monoamine Oxidase Inhibition

DBYA's structural characteristics align it with compounds that inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. A study highlighted that modifications in similar compounds led to increased selectivity for MAO-B over MAO-A, indicating that DBYA could be explored for neuroprotective applications . The inhibition of MAO-B is particularly relevant in treating neurodegenerative disorders.

3. Potential Anticancer Activity

Preliminary investigations into related alkynes have suggested anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The cytotoxicity of these compounds against various cancer cell lines indicates that DBYA could be evaluated for similar effects .

Table 1: Summary of Biological Activities of Di-but-2-ynyl-amine and Related Compounds

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Potential scavenging ability | |

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| MAO-B Inhibition | Increased selectivity observed | |

| Anticancer | Induction of apoptosis |

The biological activity of DBYA can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The amine groups can act as ligands, modulating receptor activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters like dopamine.

- Cellular Uptake : The alkyne groups may enhance membrane permeability, facilitating cellular uptake and enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing Di-but-2-ynyl-amine, and how can reaction conditions be optimized?

Di-but-2-ynyl-amine can be synthesized via alkylation or reduction methods. For example, alkylation of sulfonamide derivatives of primary amines (to yield secondary amines) or reduction of imines/iminium salts are viable pathways . Catalysts such as palladium or nickel complexes may enhance yields in alkynyl amine syntheses, as seen in analogous compounds . Optimization involves adjusting temperature, solvent polarity, and stoichiometry to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing Di-but-2-ynyl-amine’s purity and structure?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.

- Mass spectrometry (EI or ESI-MS) for molecular weight validation.

- IR spectroscopy to identify amine (-NH) and alkyne (C≡C) functional groups. Solvent selection (e.g., deuterated chloroform for NMR) and sample concentration must be optimized to improve signal resolution .

Q. How should Di-but-2-ynyl-amine be stored to maintain stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation, and ensure containers are sealed with PTFE-lined caps .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting Di-but-2-ynyl-amine’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior.

- Molecular docking simulations assess binding affinities to enzymes or receptors, leveraging software like AutoDock Vina. Validate predictions with experimental data (e.g., kinetic assays) to refine computational parameters .

Q. How can researchers reconcile contradictory data in studies involving Di-but-2-ynyl-amine’s biological activity?

Perform a systematic review with heterogeneity analysis using metrics like I² to quantify variability across studies . Stratify data by experimental conditions (e.g., cell lines, dosages) and apply meta-regression to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What protocols ensure safe handling of Di-but-2-ynyl-amine given its potential toxicity?

Q. How does Di-but-2-ynyl-amine function as a ligand in coordination chemistry, and what catalytic applications exist?

The alkyne and amine groups enable chelation with transition metals (e.g., Cu, Pd), forming complexes useful in cross-coupling reactions (e.g., Sonogashira). Characterize complexes via X-ray crystallography or cyclic voltammetry to assess redox activity. Applications include synthesizing conjugated polymers or pharmaceuticals .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., time, catalyst loading) and identify optimal conditions.

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting metadata in public repositories (e.g., PubChem, Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.